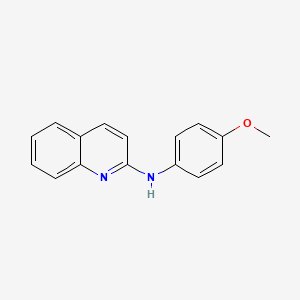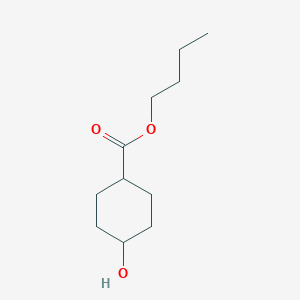
7-Methoxythiochroman-4-one
Vue d'ensemble
Description
7-Methoxythiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group at the 7th position enhances its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxythiochroman-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(phenylthio)-propanoic acids with sulfuric or methanesulfonic acid to achieve cyclization . Another approach involves the use of ammonium acetate-mediated cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and heterobenzocyclic ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxythiochroman-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Oxone® in water/ethanol mixture.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiochromanones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antileishmanial activity, making it a candidate for treating cutaneous leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxythiochroman-4-one involves its interaction with biological targets. For instance, thiochromones bearing a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . This mechanism is crucial for its antileishmanial activity. Further studies are needed to fully elucidate the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Thiochroman-4-one: Lacks the methoxy group but shares the core structure.
Tetrahydrothiapyran-4-one: Similar sulfur-containing heterocycle with different ring saturation.
Uniqueness: 7-Methoxythiochroman-4-one is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity compared to its analogs. This structural modification can lead to improved pharmacological properties and selectivity in biological systems.
Propriétés
IUPAC Name |
7-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKQYAMHUQRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3237218.png)




![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B3237253.png)





![3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B3237291.png)
